4-METHOXY-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE
Description
4-METHOXY-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE is an organic compound with the molecular formula C14H14N2O5S. This compound is characterized by the presence of a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring. It is a white to almost white crystalline powder and is soluble in methanol .
Properties
IUPAC Name |
4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-3-4-11(9-14(10)16(17)18)15-22(19,20)13-7-5-12(21-2)6-8-13/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITQDFMZLGMEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE typically involves the nitration of 4-methoxyacetophenone to form 4-methoxy-3-nitroacetophenone, followed by sulfonation and subsequent amination reactions . The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and reducing agents for the amination step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Such as Raney nickel for reductive methylation.
Oxidizing agents: For converting the nitro group to other functional groups.
Catalysts: Such as palladium for catalytic hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized benzene derivatives .
Scientific Research Applications
4-METHOXY-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-METHOXY-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
